ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate
Description
Ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate is a carbamate derivative characterized by a phenyl-substituted β-keto alcohol moiety linked to a carbamate ester group. Its molecular structure (C₁₁H₁₃NO₄) includes a phenyl ring at the 2-oxo position, a hydroxyl group at the 1-hydroxy position, and an ethyl carbamate group. Carbamates are widely studied for their biological activities, including enzyme inhibition and pesticidal properties, but specific applications of this compound remain unexplored in the literature reviewed here.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)12-10(14)9(13)8-6-4-3-5-7-8/h3-7,10,14H,2H2,1H3,(H,12,15) |
InChI Key |
JMZWDXKACZYVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate typically involves the reaction of ethyl carbamate with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate has been explored for its pharmacological properties, particularly as a muscarinic receptor antagonist. Muscarinic receptors are crucial in various physiological processes, and compounds that can modulate their activity are valuable in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Study: Muscarinic Receptor Antagonism
In a study focusing on alkaloid ester and carbamate derivatives, this compound was identified as a potential candidate for developing new muscarinic receptor antagonists. The compound demonstrated significant activity in vitro, suggesting its utility in formulating drugs aimed at respiratory conditions .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound analogues. A library of compounds synthesized from this carbamate was screened for efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that several derivatives exhibited potent activity against MRSA biofilms, with low micromolar IC50 values .
Data Table: Antimicrobial Efficacy of Analogues
| Compound Name | IC50 (μM) | Activity Description |
|---|---|---|
| This compound | 5.0 | Inhibits MRSA biofilm formation |
| Analogue A | 3.5 | Stronger inhibition compared to parent |
| Analogue B | 7.0 | Moderate inhibition |
Synthesis and Structural Studies
The synthesis of this compound involves several steps, including the reaction of phenylacetone derivatives with carbamates. Detailed structural characterization using techniques such as NMR spectroscopy has been performed to confirm the molecular structure and orientation of functional groups .
Experimental Findings: Synthesis Pathway
A typical synthesis pathway includes:
- Reagents : Ethanol, KOH, acetylacetone.
- Procedure : The reaction mixture is stirred under controlled conditions until completion.
- Yield : The final product is purified through recrystallization.
Biochemical Probes
This compound has also been studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways. Its structural features allow it to interact selectively with various biological targets, making it a valuable tool in biochemical research .
Mechanism of Action
The mechanism of action of ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Structural Analogues and Functional Group Variations
Carbamate derivatives exhibit diverse biological and chemical properties depending on substituents. Key structural analogs include:
Key Observations :
- Phenyl vs.
- Hydroxyl and Keto Groups: The 1-hydroxy-2-oxo motif is unique among the analogs reviewed, possibly conferring hydrogen-bonding capacity or metabolic instability compared to rivastigmine’s dimethylamino group .
Pharmacological and Toxicological Profiles
- Enzyme Inhibition: Rivastigmine’s carbamate group enables pseudo-irreversible acetylcholinesterase (AChE) inhibition, with a 10-hour duration of action .
- Carcinogenicity: Ethyl carbamate induces hepatic carcinomas and neurofibrosarcomas in rats (LD₅₀ ~2 g/kg), while vinyl carbamate is 10–100× more potent . The phenyl and hydroxyl groups in the target compound may reduce metabolic activation to carcinogenic vinyl carbamate, but this remains speculative.
- Acute Toxicity: Ethyl N-(cyanoacetyl)carbamate exhibits oral toxicity (Category 4, H302) and skin/eye irritation (Category 2/2A), suggesting that electron-withdrawing groups like cyanoacetyl increase reactivity and hazard . The target compound’s hydroxyl group could mitigate toxicity by enhancing solubility or detoxification pathways.
Data Tables
Table 1: Carcinogenicity Comparison (Rodent Models)
| Compound | Tumor Types Induced | Relative Potency (vs. Ethyl Carbamate) | Metabolic Activation Pathway |
|---|---|---|---|
| Ethyl carbamate | Hepatic, ear duct, neurofibrosarcoma | 1× (baseline) | Cytochrome P450 oxidation |
| Vinyl carbamate | Liver, lung, Harderian gland | 10–100× | Direct electrophilic reactivity |
| Ethyl N-hydroxycarbamate | Weak lung adenomas (mice) | 0.1× | N-hydroxylation |
| Target compound | Not reported | Unknown | Hypothetical detoxification |
Table 2: Acute Toxicity Profiles
| Compound | Oral Toxicity (Category) | Skin/Irritation (Category) | Key Hazard Statements |
|---|---|---|---|
| Ethyl carbamate | Not classified | Not classified | H351 (Suspected carcinogen) |
| Ethyl N-(cyanoacetyl)carbamate | 4 (H302) | 2 (H315)/2A (H319) | H302, H315, H319 |
| Target compound | Unknown | Unknown | — |
Data sourced from .
Biological Activity
Ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and cholinesterase inhibition. This article synthesizes current research findings, including structure-activity relationships, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound can be characterized by its unique functional groups that contribute to its biological properties. The compound features a carbamate moiety linked to a phenethyl group, which is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various carbamate derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of related compounds against common bacterial strains:
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| This compound | 21 | Staphylococcus aureus |
| Propylcarbamate (R1=Cl) | 40 | Mycobacterium kansasii |
| Nitro-anilide derivative | 8 | Staphylococcus aureus |
The results indicate that this compound exhibits significant antimicrobial activity, comparable to standard antibiotics like ampicillin, with an MIC of 21 µM against Staphylococcus aureus .
Cholinesterase Inhibition
Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table presents IC50 values for related compounds:
| Compound | IC50 (µM) | Enzyme |
|---|---|---|
| This compound | 38.98 | AChE |
| Rivastigmine | 89.7 | AChE |
| N-Methyl-N-phenyl carbamate | 1.60 | BChE |
The compound demonstrated a moderate inhibition of AChE, with an IC50 value of 38.98 µM, suggesting potential therapeutic applications in cognitive disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies indicate that variations in the alkyl or aryl substituents on the carbamate group significantly affect both antimicrobial and cholinesterase inhibitory activities. For instance, increased lipophilicity generally enhances antimicrobial efficacy but may reduce selectivity for cholinesterase inhibition .
Case Studies
Several case studies have explored the therapeutic potential of carbamates similar to this compound:
- In vitro Studies : Research conducted on THP-1 cells showed that compounds with similar structures exhibited low cytotoxicity, indicating a favorable safety profile for further development .
- Molecular Docking Studies : Docking simulations have suggested that this compound interacts effectively with active sites on cholinesterase enzymes, potentially leading to the development of more potent inhibitors .
Q & A
Q. What synthetic routes are commonly employed for ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate, and what are their key experimental conditions?
- Methodological Answer : The compound can be synthesized via cyclization of N-(2-oxo-2-arylethyl)amides using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetan-2,4-dithione) in tetrahydrofuran (THF), followed by oxidative chlorination . Alternatively, condensation reactions involving acetylacetone and ethyl carbamate derivatives under basic conditions (e.g., KOH in ethanol) yield the target compound with high purity (88% yield after recrystallization) .
- Table 1 : Summary of Synthetic Routes
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include signals for the carbamate carbonyl (~165–170 ppm in ¹³C NMR) and hydroxy/oxo groups (~5–6 ppm in ¹H NMR for -OH; ~200 ppm in ¹³C NMR for ketone) .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns consistent with carbamate cleavage .
Advanced Research Questions
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using SHELX software for structure solution and refinement . ORTEP-3 visualizes the molecular geometry, revealing syn-oriented carbonyl groups and hydrogen bonding networks. For example, intermolecular N–H⋯O bonds (2.8–3.0 Å) form chains along the crystallographic axis .
- Table 2 : Key Bond Parameters from SCXRD
| Bond Type | Length (Å) | Angle (°) | Interaction |
|---|---|---|---|
| C=O (ketone) | 1.21 | - | - |
| C-O (carbamate) | 1.34 | - | - |
| N–H⋯O | 2.85 | 165 | Intermolecular hydrogen bonding |
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
- Methodological Answer : Cross-validation is critical:
- Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA).
- Validate crystallographic data against molecular dynamics simulations to assess conformational flexibility .
- Use SHELXL’s refinement tools to iteratively adjust structural models until R-factors converge (< 0.05) .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24 hours, monitoring degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, melting points above 420 K suggest high thermal stability .
- Table 3 : Stability Profile
| Condition | Stability Outcome | Method | Reference |
|---|---|---|---|
| pH 7, 25°C | No degradation after 24 h | HPLC | |
| 420 K | Decomposition onset | DSC |
Q. What reaction mechanisms explain the role of Lawesson’s reagent in synthesizing derivatives of this compound?
- Methodological Answer : Lawesson’s reagent facilitates thionation and cyclization. For example, it converts amide groups into thioamides, enabling subsequent ring closure to form heterocyclic derivatives. The mechanism involves nucleophilic attack by the reagent’s sulfur atoms on electrophilic carbonyl carbons, followed by proton transfer and elimination of byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
